

# The Multifaceted Biological Activities of Trifluoromethylquinoline Derivatives: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

**Cat. No.:** B093802

[Get Quote](#)

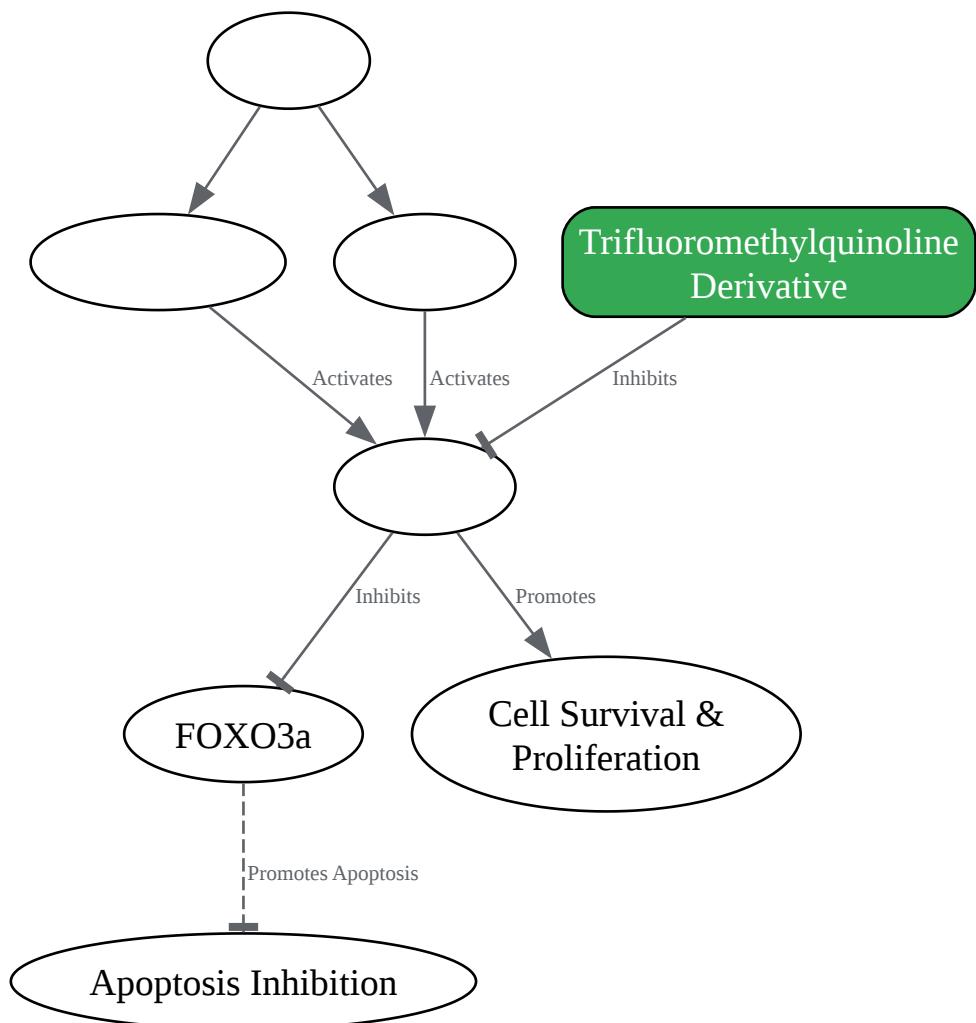
For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF<sub>3</sub>) group onto this scaffold has been shown to significantly enhance the biological activities of the resulting derivatives. The unique properties of the -CF<sub>3</sub> group, such as its high electronegativity, lipophilicity, and metabolic stability, contribute to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylquinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

## Anticancer Activity

Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

## Quantitative Anticancer Activity Data


The in vitro cytotoxic activity of various trifluoromethylquinoline derivatives is summarized below. The data is presented as IC<sub>50</sub> values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Derivative             | Cancer Cell Line  | IC50 (µM)             | Reference(s)        |
|---------------------------------------|-------------------|-----------------------|---------------------|
| 4-Trifluoromethyl-2-anilinoquinolines |                   |                       |                     |
| Compound 8b                           | PC3 (Prostate)    | 3.15                  | <a href="#">[1]</a> |
| LNCaP (Prostate)                      | 3.37              | <a href="#">[1]</a>   |                     |
| K562 (Leukemia)                       | 4.12              | <a href="#">[1]</a>   |                     |
| Tubulin Polymerization Inhibitors     |                   |                       |                     |
| Compound 6b                           | LNCaP (Prostate)  | N/A (nanomolar conc.) | <a href="#">[1]</a> |
| Quinoline-Chalcone Derivatives        |                   |                       |                     |
| Representative Compounds              | MGC-803 (Gastric) | 1.38                  |                     |
| HCT-116 (Colon)                       | 5.34              |                       |                     |
| MCF-7 (Breast)                        | 5.21              |                       |                     |
| Anilino-Fluoroquinolone Derivatives   |                   |                       |                     |
| Representative Compounds              | Various           | N/A                   |                     |
| Imidazo[4,5-h]quinoline Derivatives   |                   |                       |                     |
| Quinoline-Imidazole Derivative 12a    | HepG2 (Liver)     | 2.42 ± 1.02           |                     |
| A549 (Lung)                           | 6.29 ± 0.99       |                       |                     |

|                                                                             |                   |       |     |
|-----------------------------------------------------------------------------|-------------------|-------|-----|
| PC-3 (Prostate)                                                             | 5.11 ± 1.00       |       |     |
| <hr/>                                                                       |                   |       |     |
| Fluorinated Quinoline<br>Analogues                                          |                   |       |     |
| <hr/>                                                                       |                   |       |     |
| Compounds 6a, 6b,<br>6d, 6f                                                 | MDA-MB-468 (TNBC) | 2.5–5 | [2] |
| <hr/>                                                                       |                   |       |     |
| 5-Trifluoromethyl-2-<br>thioxo-thiazolo[4,5-<br>d]pyrimidine<br>Derivatives |                   |       |     |
| <hr/>                                                                       |                   |       |     |
| Compound 3b                                                                 | C32 (Melanoma)    | 24.4  | [1] |
| <hr/>                                                                       |                   |       |     |
| A375 (Melanoma)                                                             | 25.4              | [1]   |     |
| <hr/>                                                                       |                   |       |     |

## Key Mechanisms of Anticancer Activity

1. SGK1 Inhibition: Certain 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[3][4][5][6][7] SGK1 is a key component of the PI3K/mTOR signaling pathway and plays a crucial role in promoting cancer cell survival, proliferation, and therapeutic resistance.[3][6] Inhibition of SGK1 by these quinoline derivatives leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3]
2. Tubulin Polymerization Inhibition: Another important anticancer mechanism of trifluoromethylquinoline derivatives is the inhibition of tubulin polymerization. These compounds can bind to the colchicine-binding site on  $\beta$ -tubulin, disrupting microtubule dynamics, which is essential for cell division.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.



[Click to download full resolution via product page](#)

SGK1 Inhibition by Trifluoromethylquinoline Derivatives.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of trifluoromethylquinoline derivatives on cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g.,

DMSO) and a positive control (a known anticancer drug).

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

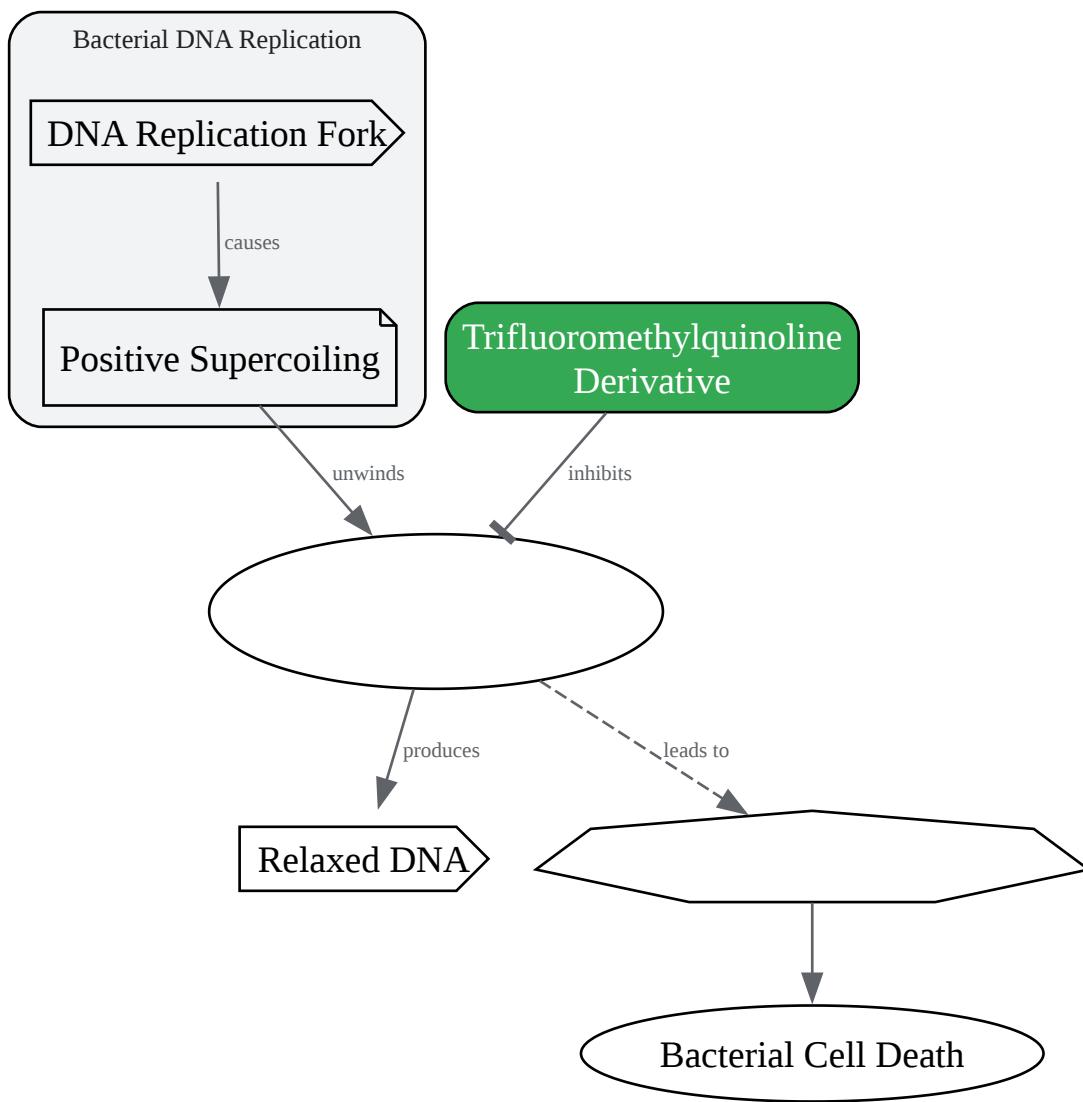
### Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

- Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
- Compound Addition: Add the trifluoromethylquinoline derivative to be tested to the reaction mixture. Include a positive control (e.g., nocodazole) and a negative control (vehicle).
- Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
- Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
- Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the V<sub>max</sub> (maximum rate of polymerization) and the extent of polymerization to determine the inhibitory effect of the compound.[9]

## Antimicrobial Activity

Trifluoromethylquinoline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the trifluoromethyl group often enhances the antimicrobial potency of the quinoline scaffold.


## Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of trifluoromethylquinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class/Derivative                      | Microorganism                                                            | MIC (µg/mL) | Reference(s)         |
|------------------------------------------------|--------------------------------------------------------------------------|-------------|----------------------|
| N-(trifluoromethyl)phenyl pyrazole derivatives | Staphylococcus aureus (MRSA)                                             | 3.12        | <a href="#">[10]</a> |
| Quinoline-Sulfonamide Hybrids                  | Escherichia coli                                                         | 7.812       | <a href="#">[11]</a> |
| Candida albicans                               |                                                                          | 31.125      | <a href="#">[11]</a> |
| Trifluoro-Anilines                             | Vibrio parahaemolyticus                                                  | 50          | <a href="#">[12]</a> |
| General Quinoline Derivatives                  | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50   | <a href="#">[13]</a> |

## Key Mechanisms of Antimicrobial Activity

DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.



[Click to download full resolution via product page](#)

Inhibition of DNA Gyrase by Trifluoromethylquinoline Derivatives.

## Experimental Protocols

### Broth Microdilution Susceptibility Testing

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Stock Solution: Dissolve the trifluoromethylquinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration.
- Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no microorganism).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours (bacteria) or 24-48 hours (fungi).
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[14\]](#)

## Antimalarial Activity

Quinoline-based compounds have a long history in the treatment of malaria, with chloroquine and mefloquine being well-known examples. Trifluoromethylquinoline derivatives have shown significant promise as next-generation antimalarial agents, with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*.

## Quantitative Antimalarial Activity Data

The *in vitro* antimalarial activity of trifluoromethylquinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class/Derivative                     | P. falciparum Strain          | IC50                 | Reference(s)         |
|-----------------------------------------------|-------------------------------|----------------------|----------------------|
| 2,8-bis(trifluoromethyl)quinoline derivatives | D10 (chloroquine-sensitive)   | 4.8 - 5.2 µg/mL      | <a href="#">[15]</a> |
| 4-Aminoquinoline-trifluoromethyltriazolines   |                               |                      |                      |
| Compound 6e                                   | Pf3D7 (chloroquine-sensitive) | 4 nM                 | <a href="#">[16]</a> |
| PfK1 (chloroquine-resistant)                  | 120 nM                        | <a href="#">[16]</a> |                      |
| Compound 6i                                   | Pf3D7 (chloroquine-sensitive) | 9 nM                 | <a href="#">[16]</a> |
| PfK1 (chloroquine-resistant)                  | 100 nM                        | <a href="#">[16]</a> |                      |
| Compound 6o                                   | Pf3D7 (chloroquine-sensitive) | 18 nM                | <a href="#">[16]</a> |
| PfK1 (chloroquine-resistant)                  | 150 nM                        | <a href="#">[16]</a> |                      |
| Compound 6s                                   | Pf3D7 (chloroquine-sensitive) | 20 nM                | <a href="#">[16]</a> |
| PfK1 (chloroquine-resistant)                  | 450 nM                        | <a href="#">[16]</a> |                      |

## Key Mechanisms of Antimalarial Activity

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion by the parasite, is normally detoxified by polymerization into hemozoin. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization

and leading to a buildup of toxic heme, which ultimately kills the parasite. Some trifluoromethylquinoline derivatives are also believed to act as DNA intercalating agents.[\[15\]](#)

## Experimental Protocols

### In Vitro Antimalarial Susceptibility Testing ( $[^3\text{H}]$ -Hypoxanthine Incorporation Assay)

This assay is a common method for determining the in vitro susceptibility of *P. falciparum* to antimalarial drugs.

- Parasite Culture: Maintain asynchronous or synchronous cultures of *P. falciparum* in human erythrocytes.
- Drug Dilution: Prepare serial dilutions of the trifluoromethylquinoline derivatives in a 96-well microtiter plate.
- Infection and Treatment: Add parasitized erythrocytes to the wells containing the drug dilutions and incubate for 24-48 hours.
- Radiolabeling: Add  $[^3\text{H}]$ -hypoxanthine to each well and incubate for another 18-24 hours. The parasite incorporates hypoxanthine into its nucleic acids.
- Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis: The level of radioactivity is proportional to parasite growth. Plot the percentage of growth inhibition against the drug concentration to determine the IC<sub>50</sub> value.  
[\[17\]](#)

## Anti-inflammatory Activity

Several trifluoromethylquinoline derivatives have been investigated for their anti-inflammatory properties. These compounds have shown the ability to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases.

## Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators or the activity of pro-inflammatory enzymes.

| Compound Class/Derivative                                                                      | Assay                                                   | IC50/Activity                            | Reference(s)         |
|------------------------------------------------------------------------------------------------|---------------------------------------------------------|------------------------------------------|----------------------|
| Ibuprofen-quinoline conjugates                                                                 | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | Significant reduction                    | <a href="#">[18]</a> |
| 5-Trifluoromethyl- $\Delta^2$ -pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives | Carrageenan-induced rat paw edema                       | 47-76% inhibition                        | <a href="#">[3]</a>  |
| Thiazoline-2-thione derivatives                                                                | BSA Denaturation Inhibition                             | IC50 = 21.9 $\mu$ g/mL (for compound 4d) | <a href="#">[19]</a> |

## Key Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of trifluoromethylquinoline derivatives can be attributed to several mechanisms, including:

- Inhibition of Pro-inflammatory Cytokine Production: These compounds can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[\[18\]](#)
- Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain trifluoromethylquinoline derivatives can inhibit iNOS expression and subsequent NO production.[\[18\]](#)
- COX-2 Inhibition: Some derivatives are being investigated as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[\[3\]](#)

## Experimental Protocols

### Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

- Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
- Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.
- Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
- Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compounds on NO production.

### Carrageenan-Induced Paw Edema in Rats

This is a classic *in vivo* model for evaluating the anti-inflammatory activity of compounds.

- Animal Dosing: Administer the trifluoromethylquinoline derivative or a control vehicle to rats orally or intraperitoneally.
- Induction of Edema: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.<sup>[3]</sup>

## Neuroprotective Activity

Emerging research suggests that trifluoromethylquinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

## Quantitative Neuroprotective Activity Data

The neuroprotective effects can be quantified by measuring the compound's ability to protect neuronal cells from various insults.

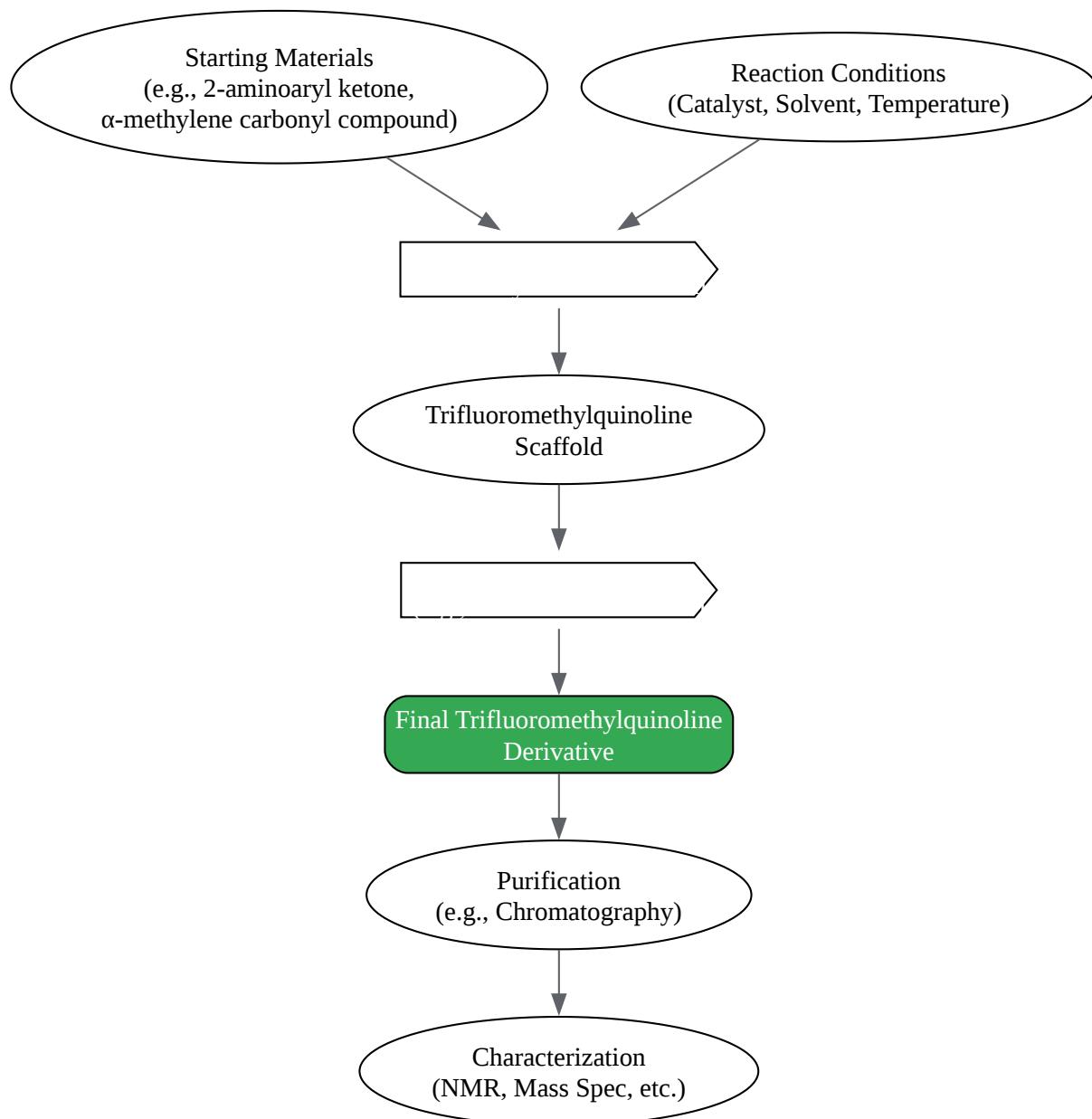
| Compound Class/Derivative                     | Assay/Model                                        | EC50/Activity                      | Reference(s) |
|-----------------------------------------------|----------------------------------------------------|------------------------------------|--------------|
| 1,1'-Biphenylnitrones (PBN Analogues)         | Oxygen–glucose deprivation in vitro ischemia model | EC50 = 13.16 - 25.5 $\mu$ M        | [20]         |
| Coumarin Derivatives                          | Tau aggregation inhibition                         | EC50 = 8 - 84 $\mu$ M              | [21]         |
| Xanthinylthio-hydrazide hydrazone derivatives | t-BuOOH-induced oxidative stress                   | Significant neuroprotective effect | [22]         |

## Key Mechanisms of Neuroprotective Activity

The neuroprotective effects of these compounds are thought to be mediated through:

- **Antioxidant Activity:** Many neurodegenerative diseases are associated with oxidative stress. Trifluoromethylquinoline derivatives may act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.
- **Modulation of Signaling Pathways:** These compounds may interact with various signaling pathways involved in neuronal survival and apoptosis.

## Experimental Protocols


In Vitro Neuroprotection Assay (H<sub>2</sub>O<sub>2</sub>-Induced Oxidative Stress)

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

- Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in a suitable medium.
- Compound Pre-treatment: Pre-treat the cells with different concentrations of the trifluoromethylquinoline derivative for a specific period.
- Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) to induce oxidative stress and cell death.
- Cell Viability Assessment: After the  $\text{H}_2\text{O}_2$  treatment, assess cell viability using an MTT assay or similar method.
- Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations and determine the EC50 value.[\[5\]](#)

## Synthesis of Trifluoromethylquinoline Derivatives

The synthesis of trifluoromethylquinoline derivatives often involves well-established organic chemistry reactions. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an  $\alpha$ -methylene group adjacent to a carbonyl group. Variations of this method, as well as other synthetic strategies, are employed to introduce the trifluoromethyl group and other desired substituents onto the quinoline scaffold.[\[23\]](#)

[Click to download full resolution via product page](#)

General Synthetic Workflow for Trifluoromethylquinoline Derivatives.

## Conclusion

Trifluoromethylquinoline derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties make them attractive candidates for further drug development. The inclusion of the trifluoromethyl group often enhances efficacy and improves drug-like properties. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl- $\Delta^2$ -pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural products inspired synthesis of neuroprotective agents against H<sub>2</sub>O<sub>2</sub>-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. malariaworld.org [malariaworld.org]
- 17. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein | MDPI [mdpi.com]
- 22. Quantitative Structure–Neurotoxicity Assessment and In Vitro Evaluation of Neuroprotective and MAO-B Inhibitory Activities of Series N'-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides [mdpi.com]
- 23. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Biological Activities of Trifluoromethylquinoline Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093802#biological-activity-of-trifluoromethylquinoline-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)